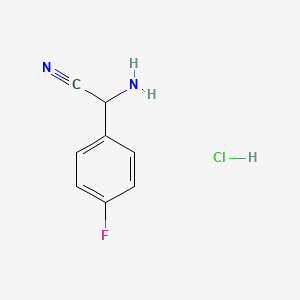

2-Amino-2-(4-fluorophenyl)acetonitrile hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-Amino-2-(4-fluorophenyl)acetonitrile hydrochloride is a fluorinated α-aminonitrile that has been synthesized and characterized for its potential applications in various fields, including medicinal chemistry. The research on this compound has focused on its synthesis, molecular structure, and reactivity, which are crucial for understanding its chemical behavior and potential uses .

Synthesis Analysis

The synthesis of 2-Amino-2-(4-fluorophenyl)acetonitrile follows a 'green protocol,' which emphasizes environmentally friendly methods. The process involves the use of elemental and spectral analyses to ensure the purity and structure of the synthesized compound. The synthesis is designed to be efficient and to produce the compound with high yield and purity, which is essential for subsequent applications and studies .

Molecular Structure Analysis

The molecular structure of 2-Amino-2-(4-fluorophenyl)acetonitrile has been elucidated using X-ray crystallographic analysis. The compound crystallizes in the orthorhombic space group Pbca, and its crystal structure has been solved and refined to a high degree of accuracy. Theoretical calculations using the DFT-B3LYP/6-311++G(d,p) method have been employed to obtain and analyze the equilibrium geometry of the α-aminonitrile, providing insights into the spatial arrangement of atoms and the electronic structure of the molecule .

Chemical Reactions Analysis

The reactivity of 2-Amino-2-(4-fluorophenyl)acetonitrile has been explored through various molecular descriptors and reactivity surfaces. These studies help in understanding how the molecule interacts with other chemical species and how it might behave in different chemical reactions. For instance, the nucleophilic attack on carbon-carbon double bonds is a reaction type that could be relevant to the compound's reactivity, as seen in similar compounds where amines react with difluoroethenes and dicyano-fluoroethylenes in acetonitrile solvent .

Physical and Chemical Properties Analysis

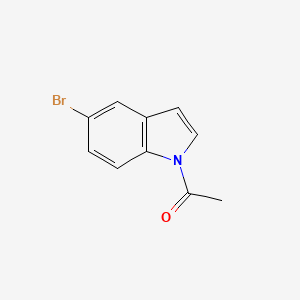

The physical and chemical properties of 2-Amino-2-(4-fluorophenyl)acetonitrile, such as its vibrational and NMR spectra, have been analyzed both experimentally and theoretically. These analyses provide valuable information about the compound's stability, reactivity, and suitability for various applications. The molecular docking study of the compound into the indoleamine 2,3-dioxygenase enzyme suggests potential biological activity, which could be relevant for drug design and discovery .

Safety and Hazards

Mechanism of Action

Biochemical Pathways

One study suggests that 4-fluorophenylacetonitrile, a related compound, undergoes biotransformation to 4-fluorophenylacetic acid by marine fungi, aspergillus sydowii ce19 . This suggests that 2-Amino-2-(4-fluorophenyl)acetonitrile hydrochloride may also be metabolized by similar biochemical pathways.

Pharmacokinetics

Given its molecular weight of 18662 , it is likely to have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules in the environment. For instance, the compound is stored at 4 degrees Celsius , suggesting that it may be sensitive to temperature.

properties

IUPAC Name |

2-amino-2-(4-fluorophenyl)acetonitrile;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2.ClH/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-4,8H,11H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILJLZZXFBYAULM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C#N)N)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60491773 |

Source

|

| Record name | Amino(4-fluorophenyl)acetonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60491773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

934830-01-0 |

Source

|

| Record name | Amino(4-fluorophenyl)acetonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60491773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-2-(4-fluorophenyl)acetonitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3S,3aS,5R)-3,8-Dimethyl-1,2,3,3a,4,5,6,7-octahydroazulen-5-yl]propan-2-ol](/img/structure/B1279997.png)